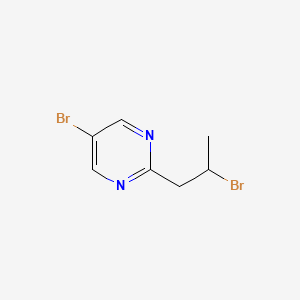

5-Bromo-2-(2-bromopropyl)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8Br2N2 |

|---|---|

Molekulargewicht |

279.96 g/mol |

IUPAC-Name |

5-bromo-2-(2-bromopropyl)pyrimidine |

InChI |

InChI=1S/C7H8Br2N2/c1-5(8)2-7-10-3-6(9)4-11-7/h3-5H,2H2,1H3 |

InChI-Schlüssel |

UJIHTMXGNNQYTK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=NC=C(C=N1)Br)Br |

Herkunft des Produkts |

United States |

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-(2-bromopropyl)pyrimidine

Executive Summary & Retrosynthetic Analysis

The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern medicinal chemistry and agrochemical development. 5-Bromo-2-(2-bromopropyl)pyrimidine is a versatile bifunctional building block. The presence of both an aryl bromide and an alkyl bromide allows for orthogonal cross-coupling and nucleophilic substitution strategies.

Because this specific compound is not widely available commercially, it must be synthesized from simpler precursors. The most chemically sound and high-yielding approach relies on the inherent acidity of alkyl groups attached to electron-deficient heterocycles. By performing a lateral lithiation on the commercially available 5-bromo-2-methylpyrimidine, we can perform an aldol-type addition with acetaldehyde. The resulting secondary alcohol is then converted to the target alkyl bromide via a mild, stereospecific Appel reaction.

Fig 1. Two-step synthetic workflow for 5-Bromo-2-(2-bromopropyl)pyrimidine.

Stage 1: Lateral Lithiation and Aldol-Type Addition

Mechanistic Rationale

The methyl group at the 2-position of 5-bromo-2-methylpyrimidine is highly acidic ( pKa≈28 ) due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring. To successfully deprotonate this position without triggering a nucleophilic aromatic substitution ( SNAr ) at the electron-deficient ring, a strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the optimal choice [1].

Upon deprotonation at -78 °C, a resonance-stabilized lateral carbanion is formed. This nucleophile readily attacks the electrophilic carbonyl carbon of acetaldehyde. The reaction is quenched with aqueous ammonium chloride to yield the intermediate secondary alcohol, 1-(5-bromopyrimidin-2-yl)propan-2-ol.

Fig 2. Mechanistic pathway of the lateral lithiation and nucleophilic addition.

Quantitative Parameters

Table 1: Reaction Stoichiometry for Stage 1 (10 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 5-Bromo-2-methylpyrimidine | 173.01 | 1.0 | 1.73 g | Starting Material |

| Diisopropylamine | 101.19 | 1.1 | 1.54 mL | Precursor to LDA |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | 4.20 mL | Base for LDA generation |

| Acetaldehyde | 44.05 | 1.2 | 0.67 mL | Electrophile |

| Anhydrous THF | N/A | N/A | 30 mL | Solvent |

Step-by-Step Protocol

-

Preparation of LDA: Purge a flame-dried 100 mL round-bottom flask with Argon. Add anhydrous THF (20 mL) and diisopropylamine (1.54 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (4.20 mL, 2.5 M) dropwise via syringe. Stir for 30 minutes to ensure complete formation of LDA.

-

Carbanion Generation: Dissolve 5-bromo-2-methylpyrimidine (1.73 g) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes. The solution will typically adopt a deep red/purple hue, indicating the formation of the lateral carbanion. Stir at -78 °C for 1 hour.

-

Electrophilic Addition: Add acetaldehyde (0.67 mL) dropwise. Maintain the reaction at -78 °C for 2 hours.

-

Quenching & Extraction: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 1-(5-bromopyrimidin-2-yl)propan-2-ol.

Validation & Analytical Checkpoints (Self-Validating System)

Do not proceed to Stage 2 until the intermediate is validated:

-

TLC: Run a TLC in Hexanes/EtOAc (7:3). The starting material ( Rf≈0.6 ) must be fully consumed, replaced by a lower-running, UV-active product spot ( Rf≈0.3 ) due to the polar hydroxyl group.

-

1 H NMR ( CDCl3 ): Confirm the disappearance of the starting material's methyl singlet at ~2.7 ppm. Validate the product via the appearance of a secondary alcohol methine multiplet at ~4.2 ppm, a methyl doublet at ~1.2 ppm, and the diastereotopic methylene protons at ~3.0 ppm.

Stage 2: Hydroxyl Activation via Appel Bromination

Mechanistic Rationale

Converting the secondary alcohol to an alkyl bromide requires mild conditions to prevent elimination (dehydration) side reactions. The Appel reaction is the gold standard for this transformation [2].

Triphenylphosphine ( PPh3 ) reacts with carbon tetrabromide ( CBr4 ) to form a bromotriphenylphosphonium bromide salt. The hydroxyl oxygen of the intermediate attacks the phosphorus atom, forming a strong P-O bond (the thermodynamic driving force of the reaction) and releasing a bromide ion. The bromide ion then executes an SN2 attack on the secondary carbon, displacing triphenylphosphine oxide (TPPO) and yielding the target 5-Bromo-2-(2-bromopropyl)pyrimidine with inversion of stereochemistry.

Quantitative Parameters

Table 2: Reaction Stoichiometry for Stage 2 (Assuming 8 mmol intermediate recovery)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1-(5-bromopyrimidin-2-yl)propan-2-ol | 217.06 | 1.0 | 1.74 g | Intermediate |

| Triphenylphosphine ( PPh3 ) | 262.29 | 1.2 | 2.52 g | Activating Agent |

| Carbon tetrabromide ( CBr4 ) | 331.63 | 1.2 | 3.18 g | Bromine Source |

| Anhydrous DCM | N/A | N/A | 25 mL | Solvent |

Step-by-Step Protocol

-

Activation: In a flame-dried 100 mL round-bottom flask under Argon, dissolve 1-(5-bromopyrimidin-2-yl)propan-2-ol (1.74 g) and PPh3 (2.52 g) in anhydrous Dichloromethane (DCM, 25 mL). Cool the mixture to 0 °C in an ice-water bath.

-

Bromination: Add CBr4 (3.18 g) portion-wise over 10 minutes to control the mild exotherm. The solution will turn slightly yellow.

-

Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours.

-

Workup: Quench the reaction with water (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate.

-

Purification: The crude mixture contains a significant amount of triphenylphosphine oxide byproduct. To precipitate the bulk of TPPO, triturate the crude residue with cold diethyl ether/hexanes (1:1), filter the white solid, and concentrate the filtrate. Purify the filtrate via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield pure 5-Bromo-2-(2-bromopropyl)pyrimidine.

Validation & Analytical Checkpoints

-

TLC: Run a TLC in Hexanes/EtOAc (8:2). The polar alcohol intermediate ( Rf≈0.2 ) should be entirely consumed, replaced by a less polar product spot ( Rf≈0.5 ).

-

IR Spectroscopy: Confirm the complete disappearance of the broad O-H stretching band at ~3300 cm−1 .

-

1 H NMR ( CDCl3 ): The methine proton adjacent to the hydroxyl group (~4.2 ppm) will shift downfield to ~4.5 ppm due to the deshielding effect of the newly installed bromine atom.

Conclusion

The synthesis of 5-Bromo-2-(2-bromopropyl)pyrimidine is efficiently achieved through a two-stage, self-validating protocol. By leveraging the high acidity of the 2-methylpyrimidine system, a lateral lithiation seamlessly installs the necessary carbon framework. Subsequent mild activation via the Appel reaction ensures high-fidelity conversion to the alkyl bromide without inducing competitive elimination pathways. This orthogonal di-bromo scaffold is now primed for advanced diversification in drug discovery pipelines.

References

-

Clark, R. D., & Jahangir, A. (1995). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions, 47, 1-314.[Link] [1]

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.[Link] [2]

Technical Whitepaper: 5-Bromo-2-(2-bromopropyl)pyrimidine in Advanced Medicinal Chemistry

Executive Summary & Strategic Importance

In modern drug discovery, the design of highly selective kinase inhibitors and receptor modulators relies heavily on versatile, multi-functional building blocks. 5-Bromo-2-(2-bromopropyl)pyrimidine (CAS: 1493431-61-0)[1] is a highly specialized, bifunctional scaffold that offers orthogonal reactivity. By featuring both an electron-deficient sp2 -hybridized heteroaryl bromide and an sp3 -hybridized secondary alkyl bromide, this molecule allows synthetic chemists to execute sequential, site-selective functionalizations. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are widely used for the synthesis of pharmacologically potent pyrimidine-based molecules[2], and this specific scaffold enables the rapid generation of diverse chemical libraries without the need for complex protecting-group strategies.

Physicochemical Properties

To facilitate accurate stoichiometric calculations and ensure proper handling, the quantitative physicochemical data for 5-Bromo-2-(2-bromopropyl)pyrimidine is summarized below.

| Property | Value |

| Chemical Name | 5-Bromo-2-(2-bromopropyl)pyrimidine |

| CAS Number | 1493431-61-0[1] |

| Molecular Formula | C₇H₈Br₂N₂ |

| Molecular Weight | 279.96 g/mol |

| Structural Features | Pyrimidine core, C5-bromo, C2-(2-bromopropyl) side chain |

| Appearance | Off-white to pale yellow solid/viscous liquid |

| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, protect from light |

Structural Analysis & Reactivity Profile

The synthetic utility of 5-Bromo-2-(2-bromopropyl)pyrimidine is dictated by the distinct electronic and steric environments of its two bromine atoms:

-

C5-Heteroaryl Bromide ( sp2 ): The pyrimidine ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms. This electron withdrawal lowers the activation energy required for the oxidative addition of Palladium(0) into the C5–Br bond. Consequently, this site is primed for transition-metal-catalyzed cross-coupling reactions[3].

-

C2-Alkyl Bromide ( sp3 ): The 2-bromopropyl moiety is a secondary alkyl bromide. Secondary alkyl bromides undergo nucleophilic substitution (Sₙ2) but are susceptible to competing elimination (E2) pathways[4]. Because standard Pd(0) catalysts do not readily insert into unactivated secondary sp3 C–Br bonds, this site remains inert during Suzuki coupling, allowing for perfect orthogonal chemoselectivity.

Mechanistic Pathways

The orthogonal nature of this scaffold allows for a divergence in the synthetic workflow, enabling either the core pyrimidine or the alkyl side chain to be functionalized first, depending on the target molecule's requirements.

Figure 1: Orthogonal functionalization pathways of 5-Bromo-2-(2-bromopropyl)pyrimidine.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been engineered with built-in validation checkpoints.

Protocol 1: C5-Selective Suzuki-Miyaura Cross-Coupling

This procedure selectively functionalizes the pyrimidine core while leaving the secondary alkyl bromide intact. The Suzuki coupling reaction is a transition metal-catalyzed C–C bond forming reaction that relies on the oxidative addition of organic halides[3].

Reagents:

-

5-Bromo-2-(2-bromopropyl)pyrimidine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv) - Causality: A bidentate ligand is chosen to enforce a rigid coordination sphere, accelerating reductive elimination and preventing unwanted β-hydride elimination if any trace Pd insertion occurs at the alkyl chain.

-

K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with the pyrimidine starting material, arylboronic acid, and Pd(dppf)Cl₂. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add anhydrous 1,4-Dioxane followed by the sparged 2M K₂CO₃ solution.

-

Reaction: Heat the biphasic mixture to 80°C under vigorous stirring for 4-6 hours.

-

Self-Validation Checkpoint (LC-MS): Sample the organic layer. The reaction is complete when the starting material mass ( m/z 279.9/281.9/283.9 isotopic pattern) is fully consumed, replaced by the target mass. The presence of the intact alkyl bromide is confirmed by a distinct M / M+2 isotopic doublet in the product mass spectrum.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Nucleophilic Substitution (Sₙ2) at the C2-Side Chain

This protocol displaces the secondary bromide with a nucleophile (e.g., a primary amine). To favor Sₙ2 over E2 elimination, a polar aprotic solvent is utilized[4].

Reagents:

-

Coupled Pyrimidine Intermediate (1.0 equiv)

-

Amine Nucleophile (3.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the pyrimidine intermediate in anhydrous DMF at room temperature.

-

Addition: Add the amine nucleophile and DIPEA dropwise. Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the generated HBr without competing for the electrophilic carbon.

-

Reaction: Heat the mixture to 60°C for 12 hours.

-

Self-Validation Checkpoint (¹H NMR): Concentrate a micro-aliquot and analyze via ¹H NMR. The characteristic multiplet of the methine proton (-CH (Br)-) at ~4.2 ppm should shift significantly upfield (e.g., ~3.0 ppm for an amine), confirming successful displacement without the formation of vinylic protons (which would indicate an E2 elimination failure).

-

Workup: Quench with water, extract with DCM, wash extensively with 5% LiCl aqueous solution to remove DMF, dry, and purify.

Catalytic Cycle Dynamics

The efficiency of Protocol 1 is driven by the classical Pd(0)/Pd(II) catalytic cycle, specifically tuned for the electron-deficient C5 position.

Figure 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C5-position.

Handling, Stability, and Storage

As a di-brominated compound, 5-Bromo-2-(2-bromopropyl)pyrimidine is sensitive to prolonged exposure to light and moisture. The secondary alkyl bromide can undergo slow hydrolysis if exposed to atmospheric moisture over extended periods. It must be stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2-8°C. When handling, standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory due to the potential alkylating hazard of the 2-bromopropyl moiety.

References

-

[1] Chemsrc. CAS No. 1493431-61-0 | 5-Bromo-2-(2-bromopropyl)pyrimidine. Available at:

-

[4] Chemistry LibreTexts. SN2 Substitution Reactions and Alkyl Moiety. Available at:

-

[3] Encyclopedia MDPI. Principles of the Suzuki Coupling Reaction. Available at:

-

[2] PubMed (National Institutes of Health). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Available at:

Sources

- 1. CAS No. 1493431-61-0 | Chemsrc [chemsrc.com]

- 2. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

Engineering Bifunctional Scaffolds: A Technical Guide to 5-Bromo-2-(2-bromopropyl)pyrimidine

Executive Summary: The Strategic Value of Bifunctional Pyrimidines

In modern drug discovery, the spatial arrangement of pharmacophores is critical for target engagement. Pyrimidine scaffolds are ubiquitous in kinase inhibitors, oncology drugs, and central nervous system (CNS) therapeutics. However, introducing structural complexity without extending linear step counts requires advanced bifunctional building blocks. 5-Bromo-2-(2-bromopropyl)pyrimidine (CAS 1493431-61-0) emerges as a highly specialized intermediate designed for precisely this purpose.

By featuring two distinct halogenated sites—an sp2-hybridized aryl bromide and an sp3-hybridized secondary alkyl bromide—this molecule enables orthogonal functionalization. This whitepaper details the mechanistic rationale, physicochemical properties, and self-validating protocols for leveraging this scaffold in advanced organic synthesis.

Physicochemical and Structural Profiling

Understanding the baseline properties of CAS 1493431-61-0 is essential for predicting its behavior in various solvent systems and catalytic cycles. The dual-halogen nature of the molecule defines its molecular weight and isotopic signature.

Table 1: Physicochemical Profile of CAS 1493431-61-0

| Property | Value / Description |

| Chemical Name | 5-Bromo-2-(2-bromopropyl)pyrimidine |

| CAS Number | 1493431-61-0 |

| Molecular Formula | C₇H₈Br₂N₂ |

| Molecular Weight | 279.96 g/mol |

| Structural Features | sp2-hybridized aryl bromide; sp3-hybridized secondary alkyl bromide |

| Predicted Reactivity | Electrophilic at the alkyl chain; susceptible to oxidative addition at the ring |

Mechanistic Utility: Orthogonal Reactivity and Causality

The true power of 5-Bromo-2-(2-bromopropyl)pyrimidine lies in its chemoselectivity, which allows chemists to build complex architectures without relying on tedious protection/deprotection steps.

-

The sp3 Secondary Bromide (Aliphatic): The 2-bromopropyl group is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) . The adjacent pyrimidine ring exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the alkyl carbon. Furthermore, the methyl branch introduces a stereocenter. When displaced by an amine, it forms a chiral linker that restricts bond rotation, locking the resulting active pharmaceutical ingredient (API) into a rigid, bioactive conformation—a proven strategy to decrease entropic penalties upon target binding.

-

The sp2 Aryl Bromide (Aromatic): The bromine at the 5-position of the pyrimidine ring is electronically deactivated toward standard Sₙ2 attack but is highly reactive toward oxidative addition by low-valent transition metals, such as Palladium(0) in cross-coupling reactions .

This electronic dichotomy dictates the causality of experimental design: one can selectively react the aliphatic bromide using mild nucleophiles without disturbing the aryl bromide, or vice versa, creating a divergent synthetic workflow.

Divergent orthogonal functionalization pathways for CAS 1493431-61-0 via SN2 and Suzuki coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify chemoselectivity.

Protocol A: Chemoselective Sₙ2 Amination (sp3 Functionalization)

Objective: Substitute the secondary aliphatic bromide with a primary amine while leaving the aryl bromide entirely intact.

-

Reaction Setup: Dissolve 5-Bromo-2-(2-bromopropyl)pyrimidine (1.0 equiv) in anhydrous Acetonitrile to achieve a 0.2 M concentration.

-

Reagent Addition: Add the primary amine (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).

-

Causality: K₂CO₃ is chosen as a heterogeneous, non-nucleophilic base to scavenge the HBr byproduct without initiating side reactions. Acetonitrile, a polar aprotic solvent, accelerates the Sₙ2 transition state by solvating the potassium cation but leaving the amine nucleophile "naked" and highly reactive.

-

-

Thermal Control: Stir the reaction at 40°C for 8 hours.

-

Causality: Temperature control is critical. Because the substrate is a secondary bromide, it is sterically hindered. Room temperature yields sluggish kinetics, but exceeding 60°C promotes competing E2 elimination (forming an alkene) due to the basicity of the amine. 40°C provides the optimal kinetic window for Sₙ2 substitution.

-

-

Validation Checkpoint: Analyze the crude mixture via LC-MS. The product mass should show a shift corresponding to the amine addition minus HBr. Crucially, the isotopic pattern must retain the 1:1 ratio characteristic of a single bromine atom, proving the 5-bromo position remains untouched.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (sp2 Functionalization)

Objective: Couple the remaining 5-bromo position of the intermediate with an arylboronic acid.

-

Reaction Setup: To the aminated intermediate from Protocol A (1.0 equiv) in 1,4-Dioxane (0.1 M), add the desired Arylboronic acid (1.5 equiv) and 2M aqueous Na₂CO₃ (3.0 equiv).

-

Catalyst Activation: Degas the mixture with N₂ for 10 minutes to remove dissolved oxygen, then add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis geometry on the palladium center. This drastically accelerates the reductive elimination step—which is often the kinetic bottleneck when coupling sterically encumbered pyrimidines. The aqueous base is mandatory to convert the boronic acid into a reactive, electron-rich boronate complex, facilitating the transmetalation step.

-

-

Thermal Control: Heat to 90°C for 12 hours under an N₂ atmosphere.

-

Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) should show complete consumption of the starting material. LC-MS will confirm the complete loss of the bromine isotope pattern, replaced by the mass of the coupled aryl group.

Quantitative Reactivity Summary

To assist in reaction planning, the following table summarizes the comparative reactivity profiles and optimal conditions for orthogonal activation of the two distinct halogen sites.

Table 2: Chemoselectivity Matrix for Orthogonal Functionalization

| Target Site | Reaction Type | Optimal Nucleophile / Partner | Catalyst / Base | Temp Limit | Major Competing Risk |

| sp3 Bromide | Sₙ2 Substitution | Primary/Secondary Amines | K₂CO₃ (Base) | 40°C | E2 Elimination (>60°C) |

| sp3 Bromide | Sₙ2 Substitution | Thiolates / Alkoxides | NaH or Cs₂CO₃ | 25°C | Etherification of Pyrimidine |

| sp2 Bromide | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl₂ / Na₂CO₃ | 90°C | Protodeboronation |

| sp2 Bromide | Buchwald-Hartwig | Cyclic Secondary Amines | Pd₂(dba)₃ / XPhos | 100°C | Catalyst Deactivation |

References

-

MDPI. "Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halides." Molecules. Available at: [Link]

-

Proceedings of the National Academy of Sciences (PNAS). "Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis." PNAS. Available at:[Link]

5-Bromo-2-(2-bromopropyl)pyrimidine molecular weight

Technical Whitepaper: Molecular Weight and Mass Spectrometric Profiling of 5-Bromo-2-(2-bromopropyl)pyrimidine

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand as foundational chemical structures in the relentless pursuit of new pharmaceutical agents[1]. Among these, 5-Bromo-2-(2-bromopropyl)pyrimidine represents a highly specialized, di-halogenated building block. With a molecular formula of C₇H₈Br₂N₂ and an average molecular weight of 279.96 g/mol , this intermediate offers orthogonal reactivity profiles due to the distinct electronic environments of its two bromine atoms. This whitepaper provides an in-depth technical analysis of its molecular weight, isotopic signatures, and the rigorous analytical workflows required to validate its structural integrity during Active Pharmaceutical Ingredient (API) synthesis.

Structural Elucidation & Theoretical Molecular Weight

The structural utility of 5-Bromo-2-(2-bromopropyl)pyrimidine stems from its dual-substitution pattern: an aromatic bromine at the C5 position of the pyrimidine ring and an aliphatic bromine on the propyl side chain at the C2 position.

To precisely control reaction stoichiometry during synthesis, researchers must differentiate between the compound's average molecular weight (used for molar equivalent calculations) and its monoisotopic mass (used for high-resolution mass spectrometry).

Table 1: Elemental Composition and Molecular Weight Contributions

| Element | Atomic Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 7 | 12.011 | 84.077 | 30.03% |

| Hydrogen (H) | 8 | 1.008 | 8.064 | 2.88% |

| Bromine (Br) | 2 | 79.904 | 159.808 | 57.08% |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 10.01% |

| Total | 19 | - | 279.963 | 100.00% |

Note: The calculated monoisotopic mass (using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N) is exactly 277.905 Da .

Isotopic Signatures in Mass Spectrometry (MS)

The causality behind utilizing Mass Spectrometry (MS) as the primary validation tool for this compound lies in the unique isotopic distribution of bromine. Unlike elements with a single dominant isotope, natural bromine exists as a nearly 1:1 mixture of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

When a molecule contains two bromine atoms, the resulting isotopic pattern forms according to a binomial expansion, which can be visualized using Pascal's triangle[2]. This statistical distribution generates a highly characteristic 1:2:1 triplet in the mass spectrum. For the protonated molecular ion [M+H]⁺, the peaks manifest at m/z 278.9, 280.9, and 282.9. This built-in isotopic "barcode" is a self-validating feature; any deviation from this 1:2:1 ratio immediately indicates sample degradation, incomplete bromination, or co-eluting impurities.

Table 2: Expected HRMS Isotopic Distribution for [M+H]⁺ (C₇H₉Br₂N₂⁺)

| Ion Species | Isotopic Composition | Expected m/z | Relative Abundance |

| [M+H]⁺ | ⁷⁹Br₂ | 278.913 | ~51% (Normalized to 1.0) |

| [M+H+2]⁺ | ⁷⁹Br⁸¹Br | 280.911 | ~100% (Normalized to 2.0) |

| [M+H+4]⁺ | ⁸¹Br₂ | 282.909 | ~49% (Normalized to 1.0) |

Implications for Drug Design and Reactivity

The unique electronic and structural properties of pyrimidine derivatives allow them to readily engage in diverse chemical reactions, making them indispensable building blocks in medicinal chemistry[1]. The di-bromo nature of 5-Bromo-2-(2-bromopropyl)pyrimidine provides orthogonal reactivity pathways:

-

Aromatic Reactivity: The C5-Br bond is primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to introduce aryl or heteroaryl groups.

-

Aliphatic Reactivity: The 2-bromopropyl group is highly susceptible to nucleophilic substitution (Sₙ2) by amines or alkoxides.

By monitoring the molecular weight and isotopic pattern, chemists can deduce the site of reaction. A successful mono-substitution at either site results in the loss of one bromine atom, instantly shifting the MS signature from a 1:2:1 triplet to a 1:1 doublet (M, M+2).

Caption: Divergent reactivity pathways of the dibrominated pyrimidine scaffold in API synthesis.

Experimental Workflow: LC-HRMS Validation Protocol

To ensure trustworthiness and reproducibility in characterizing the molecular weight of this compound, the following self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. High-resolution analysis is critical because bromine possesses a negative mass defect, which helps differentiate the target compound from isobaric oxygen-rich interferences.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1.0 mg of 5-Bromo-2-(2-bromopropyl)pyrimidine. Dissolve completely in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution. Aliquot 10 µL of the stock into 990 µL of a 50:50 Methanol/Water mixture (final analytical concentration: 10 µg/mL).

-

Chromatographic Separation: Inject 2 µL of the diluted sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid to promote protonation) over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization Parameters: Operate the Electrospray Ionization (ESI) source in positive ion mode. Standardize the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

-

Data Acquisition: Scan the mass range from m/z 100 to 600 using a Time-of-Flight (TOF) or Orbitrap analyzer configured for a resolution of >30,000 FWHM.

-

Data Processing & Pattern Matching: Extract the ion chromatograms for m/z 278.913, 280.911, and 282.909. Integrate the peak areas and verify that the relative abundance strictly adheres to the theoretical 1:2:1 ratio.

Caption: LC-HRMS workflow for validating the molecular weight and isotopic signature.

References

-

Pyrimidine Derivatives: Essential Building Blocks for Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

-

Understanding Isotopic Distributions in Mass Spectrometry. Journal of Chemical Education, ACS Publications. Available at:[Link]

Sources

potential biological activity of 5-Bromo-2-(2-bromopropyl)pyrimidine

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-(2-bromopropyl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3][4] Its inherent drug-like properties, coupled with the vast potential for chemical modification, have made it a privileged structure in the quest for novel bioactive molecules. The introduction of a bromine atom to the pyrimidine ring, as seen in 5-Bromo-2-(2-bromopropyl)pyrimidine, is a strategic modification known to modulate the physicochemical properties and enhance the biological potency of heterocyclic compounds.[5][6] This guide provides a comprehensive framework for the systematic investigation of the potential biological activities of 5-Bromo-2-(2-bromopropyl)pyrimidine, with a primary focus on its anticancer, antimicrobial, and neurological applications. We present detailed, field-proven experimental protocols, data interpretation strategies, and the underlying scientific rationale to empower researchers in the exploration of this promising chemical entity.

Introduction: The Scientific Rationale for Investigation

5-Bromo-2-(2-bromopropyl)pyrimidine is a halogenated pyrimidine derivative. The core pyrimidine ring is a fundamental component of nucleobases, such as cytosine, thymine, and uracil, making it a molecule of immense biological relevance.[4] This inherent biocompatibility has been exploited in the development of a wide array of drugs, including anticancer agents like 5-fluorouracil and antibacterial drugs like trimethoprim.[3][7]

The strategic placement of two bromine atoms in the structure of 5-Bromo-2-(2-bromopropyl)pyrimidine warrants a thorough investigation of its bioactivity. Halogenation is a common strategy in drug design to enhance membrane permeability, improve binding affinity to target proteins, and increase metabolic stability. Specifically, brominated pyrimidines have demonstrated significant potential as anticancer and antimicrobial agents.[5][6] The 2-bromopropyl substituent further adds to the molecule's potential for covalent interactions with biological targets, a mechanism often associated with potent enzyme inhibitors.

This guide will delineate a structured approach to systematically screen 5-Bromo-2-(2-bromopropyl)pyrimidine for three key biological activities that are frequently associated with this class of compounds: anticancer, antimicrobial, and neurological.

Potential Anticancer Activity: A Cytotoxicity-Focused Investigation

Numerous pyrimidine derivatives have been developed as potent anticancer agents, often functioning as antimetabolites or kinase inhibitors.[4][7][8][9] The structural similarity of 5-Bromo-2-(2-bromopropyl)pyrimidine to known cytotoxic agents provides a strong rationale for evaluating its potential in this therapeutic area.

Foundational Screening: In Vitro Cytotoxicity Assessment

The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric assay that is widely used for this purpose.[10][11][12] It measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Experimental Protocol: MTT Assay for Cytotoxicity[5][10][11][13]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., HEK293) in appropriate media.

-

Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[11][13]

-

-

Compound Treatment:

-

Prepare a stock solution of 5-Bromo-2-(2-bromopropyl)pyrimidine in DMSO.

-

Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treat the cells with the various concentrations of the compound and incubate for 48 or 72 hours.[13] Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate for 10 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[11][14]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: In Vitro Cytotoxicity

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |

| A549 | Lung Carcinoma | 48 | Data to be determined |

| HCT116 | Colon Carcinoma | 48 | Data to be determined |

| HEK293 | Normal Kidney | 48 | Data to be determined |

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for in vitro cytotoxicity screening.

Potential Antimicrobial Activity: A Broad-Spectrum Approach

Pyrimidine derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][3][5][7][15] The presence of bromine in the structure of 5-Bromo-2-(2-bromopropyl)pyrimidine may enhance its ability to penetrate microbial cell walls and interact with essential enzymes.

Initial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18]

Experimental Protocol: Broth Microdilution Assay[1][16][17]

-

Microorganism Preparation:

-

Select a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

-

Prepare a standardized inoculum of each microorganism (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Bromo-2-(2-bromopropyl)pyrimidine in the broth medium.

-

The final concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC values should be presented in a table to allow for easy comparison of the compound's activity against different microorganisms.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data to be determined |

| Bacillus subtilis | Gram-positive | Data to be determined |

| Escherichia coli | Gram-negative | Data to be determined |

| Pseudomonas aeruginosa | Gram-negative | Data to be determined |

| Candida albicans | Fungus | Data to be determined |

| Aspergillus niger | Fungus | Data to be determined |

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial screening via broth microdilution.

Potential Neurological Activity: An Exploratory Framework

Pyrimidine derivatives have been reported to possess a range of activities on the central nervous system (CNS), including anticonvulsant and neuroprotective effects.[2][19][20][21] The ability of small, lipophilic molecules to cross the blood-brain barrier makes 5-Bromo-2-(2-bromopropyl)pyrimidine a candidate for investigation in this area.

Initial Assessment: Neurotoxicity and Neuroprotection Assays

A primary step in evaluating CNS activity is to assess the compound's effect on neuronal cell viability. This can be done using neuronal cell lines (e.g., SH-SY5Y) and inducing a neurotoxic insult.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y neuroblastoma cells and differentiate them into a mature neuronal phenotype using agents like retinoic acid.

-

-

Compound Pre-treatment:

-

Treat the differentiated cells with various non-toxic concentrations of 5-Bromo-2-(2-bromopropyl)pyrimidine for a specified period (e.g., 24 hours).

-

-

Induction of Neurotoxicity:

-

Induce neurotoxicity using a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) or rotenone, to model Parkinson's disease, or glutamate to model excitotoxicity.

-

-

Assessment of Cell Viability:

-

After the neurotoxin challenge, assess cell viability using the MTT assay, as described in the anticancer section.

-

-

Data Analysis:

-

Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone. An increase in viability suggests a neuroprotective effect.

-

Visualization: CNS Drug Discovery Funnel

Caption: A simplified workflow for CNS drug discovery screening.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of 5-Bromo-2-(2-bromopropyl)pyrimidine. The proposed experimental protocols are standard, robust, and widely accepted in the fields of cancer biology, microbiology, and neuroscience. Positive results in any of these initial screens would warrant further, more in-depth investigations, including:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and reduce toxicity.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

The systematic approach outlined herein will enable a thorough and efficient assessment of the therapeutic potential of 5-Bromo-2-(2-bromopropyl)pyrimidine and guide its future development as a potential drug candidate.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).

- Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA. (2024, August 30).

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9).

- How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - PMC. (n.d.).

- Antimicrobial Efficacy Testing - Creative Biogene. (n.d.).

- Pyrimidine Derivatives as Potential Agents Acting on Central Nervous System. (2015, April 1).

- Pyrimidine derivatives as potential agents acting on central nervous system - PubMed. (n.d.).

- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9).

- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds - Benchchem. (n.d.).

- Structural Activity Relationship based Medicinal Perspectives of Pyrimidine Derivatives as Anti-Alzheimer's Agents: A Comprehensive Review. (2022, December 1).

- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins - ACS Publications. (2019, September 20).

- Pyrimidine nucleoside: inspiration for novel antimicrobial agent - Frontiers. (2026, March 3).

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. (n.d.).

- Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia - ResearchGate. (n.d.).

- An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Derivatives - Benchchem. (n.d.).

- MEASUREMENT OF ANTIMICROBIAL EFFICACY/ACTIVITY - Microbiology Class. (2023, May 20).

- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC. (n.d.).

- Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies | ACS Chemical Neuroscience - ACS Publications. (2024, February 6).

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13).

- Neuronal Activity Reporters as Drug Screening Platforms - MDPI. (2022, September 9).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.).

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).

- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.).

- Neuroscience Testing, Methods & Endpoints - Charles River Laboratories. (n.d.).

- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. (n.d.).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).

- Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (2017, December 20).

- Screening Techniques for Drug Discovery in Alzheimer's Disease | ACS Omega. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).

- Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (n.d.).

- 5-Bromopyrimidine 97 4595-59-9. (n.d.).

- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview - YouTube. (2022, September 13).

- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols - Benchchem. (n.d.).

- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents. (n.d.).

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.).

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (2023, May 5).

- One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. (n.d.).

- 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. (n.d.).

- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. (2016, August 25).

- Phenotypic Screening in CNS Drug Discovery - NeuroProof. (n.d.).

- Mutagen 5 bromouracil animation - YouTube. (2016, November 29).

Sources

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Role of Cytotoxicity Experiments in Pharmaceutical Development | IntechOpen [intechopen.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]

- 18. microbiologyclass.net [microbiologyclass.net]

- 19. Pyrimidine Derivatives as Potential Agents Acting on Central Nerv...: Ingenta Connect [ingentaconnect.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. researchgate.net [researchgate.net]

Discovery and Synthesis of Novel Pyrimidine Derivatives: A Technical Whitepaper on Scaffold Morphing and Kinase Targeting

Executive Summary

The pyrimidine nucleus—a six-membered heterocyclic aromatic ring containing two nitrogen atoms—is a foundational building block of life and a highly privileged scaffold in modern medicinal chemistry. Its planar, electron-rich structure makes it exceptionally versatile for generating hydrogen bonds and serving as a bioisostere for phenyl rings, significantly improving the pharmacokinetic and pharmacodynamic profiles of drug candidates 1.

As a Senior Application Scientist, I approach the discovery of novel pyrimidine derivatives not merely as an exercise in synthetic chemistry, but as a highly rational process of molecular design. This whitepaper details the mechanistic rationale behind pyrimidine-based kinase inhibitors, outlines a self-validating experimental workflow for their de novo synthesis via the Biginelli multicomponent reaction, and provides structured quantitative data to guide Structure-Activity Relationship (SAR) optimization.

Mechanistic Rationale: Pyrimidines as ATP-Competitive Kinase Inhibitors

The causality behind selecting the pyrimidine scaffold for oncology targets—specifically the Epidermal Growth Factor Receptor (EGFR)—lies in its structural homology to the adenine ring of adenosine triphosphate (ATP) 2. Kinases drive cellular proliferation by transferring a phosphate group from ATP to downstream protein substrates. Pyrimidine derivatives act as ATP-competitive inhibitors by lodging into the kinase catalytic cleft, forming critical hydrogen bonds with the hinge region (e.g., Met793 in EGFR).

First-generation reversible inhibitors (like gefitinib) eventually fail due to the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP. To overcome this, modern pyrimidine derivatives are engineered with electrophilic warheads (such as acrylamides) to form irreversible covalent bonds with the Cys797 residue in the active site 3. Recently, fourth-generation pyrrolo[2,3-d]pyrimidine derivatives have been developed to target even more complex triple mutations (EGFR^19del/T790M/C797S) while sparing wild-type EGFR 4.

EGFR signaling pathway and targeted inhibition by ATP-competitive pyrimidine derivatives.

De Novo Synthesis: The Biginelli Multicomponent Reaction

To rapidly generate a diverse library of pyrimidine derivatives for SAR studies, step-wise linear synthesis is inefficient. Instead, we utilize the Biginelli Reaction , a one-pot multicomponent reaction (MCR) that condenses an aromatic aldehyde, a urea (or thiourea), and a β-ketoester to form 3,4-dihydropyrimidin-2(1H)-ones 5.

Causality in Catalyst Selection: Classical Biginelli reactions utilize Brønsted acids (like HCl), which often result in low yields due to the formation of Knoevenagel condensation byproducts. To enforce the desired iminium intermediate pathway, we substitute Brønsted acids with Lewis acids such as Yb(OTf)₃ or FeCl₃. This choice significantly improves atom economy, reduces reaction time, and minimizes unwanted side reactions 6.

Experimental Methodology: A Self-Validating Protocol

A robust protocol must be a self-validating system. The following methodology ensures that the synthesis is directly coupled with orthogonal analytical techniques to verify structural integrity and purity before biological assaying.

Step 1: Reagent Assembly & Reaction

-

In a 50 mL round-bottom flask, combine 10 mmol of the substituted aromatic aldehyde, 10 mmol of ethyl acetoacetate, and 15 mmol of urea.

-

Add 10 mL of absolute ethanol as the solvent.

-

Introduce 10 mol% of Yb(OTf)₃ as the Lewis acid catalyst.

-

Reflux the mixture at 80°C under a nitrogen atmosphere for 3–5 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent.

Step 2: Workup & Purification

-

Upon completion, cool the reaction mixture to 0°C in an ice bath to induce precipitation of the crude dihydropyrimidinone.

-

Filter the precipitate under a vacuum and wash it sequentially with cold water and cold ethanol to remove unreacted urea and catalyst.

-

Recrystallize the crude product from hot ethanol to yield the pure pyrimidine core.

Step 3: Self-Validation (Analytical Verification)

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the target compound. Look for the [M+H]+ peak.

-

NMR Spectroscopy: 1 H NMR will validate the structural connectivity (specifically the characteristic chiral methine proton of the dihydropyrimidine ring around 5.2–5.5 ppm). 13 C NMR confirms the carbon framework.

-

HPLC (High-Performance Liquid Chromatography): Ensures the final compound possesses >95% purity, an absolute requirement before proceeding to in vitro kinase assays.

Self-validating workflow for Biginelli synthesis and downstream structural verification.

Quantitative Structure-Activity Relationship (SAR) Analysis

Once the core pyrimidine library is synthesized and validated, derivatives are tested against isolated kinase domains. The table below summarizes representative quantitative SAR data for a series of novel pyrimidine derivatives targeting wild-type EGFR and the resistant T790M mutant.

Data Interpretation: The addition of an electron-withdrawing group (e.g., -CF₃) at the R2 position significantly enhances the lipophilicity (ClogP) and binding affinity within the hydrophobic pocket of the kinase. Furthermore, the incorporation of a covalent warhead (Compound Pyr-05) restores nanomolar potency against the T790M mutant by bypassing the steric hindrance that blocks reversible inhibitors.

| Compound ID | R1 Substituent (Aryl Ring) | R2 Substituent (C5 Position) | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | ClogP | Mechanism |

| Pyr-01 | -H | -CH₃ | 45.2 | >1000 | 2.41 | Reversible ATP-competitive |

| Pyr-02 | -F (para) | -CH₃ | 12.5 | 850 | 2.65 | Reversible ATP-competitive |

| Pyr-03 | -Cl (para) | -CF₃ | 3.8 | 42.1 | 3.10 | Reversible ATP-competitive |

| Pyr-04 | -OCH₃ (meta) | -CF₃ | 8.4 | 15.3 | 2.95 | Reversible ATP-competitive |

| Pyr-05 | -Cl (para) | -Acrylamide | 1.2 | 2.5 | 3.42 | Irreversible (Covalent) |

Conclusion

The discovery of novel pyrimidine derivatives requires a seamless integration of rational drug design, optimized synthetic methodologies, and rigorous analytical validation. By leveraging the Biginelli multicomponent reaction with optimized Lewis acid catalysis, researchers can rapidly access diverse pyrimidine libraries. When coupled with targeted SAR optimization—specifically addressing kinase gatekeeper mutations via covalent bonding—the pyrimidine scaffold remains an unparalleled asset in the development of next-generation oncology therapeutics.

References

- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors.Cancer Discovery (AACR Journals).

- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.

- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.Molecules (MDPI).

- Technical Support Center: Synthesis of Pyrimidine Deriv

Sources

Spectroscopic Data and Characterization of 5-Bromo-2-(2-bromopropyl)pyrimidine

An In-Depth Technical Guide for Analytical and Synthetic Chemists

Executive Summary

The compound 5-Bromo-2-(2-bromopropyl)pyrimidine (CAS: 1493431-61-0)[2] is a highly versatile, dibrominated heterocyclic building block utilized in advanced cross-coupling reactions and active pharmaceutical ingredient (API) development. Due to the differential reactivity of its two bromine atoms—one bound to an aromatic pyrimidine core and the other to an aliphatic secondary carbon—it serves as a critical intermediate for orthogonal functionalization.

This whitepaper provides a comprehensive, causality-driven breakdown of its spectroscopic profile (NMR, MS, IR), establishing a self-validating framework for researchers to confirm its structural integrity and purity during synthetic workflows.

Chemical Identity & Structural Mechanics

Before diving into spectral interpretation, it is essential to establish the physical and structural parameters that dictate the molecule's behavior in electromagnetic fields.

| Property | Value | Structural Significance |

| IUPAC Name | 5-Bromo-2-(2-bromopropyl)pyrimidine | Establishes the C2 and C5 substitution pattern. |

| CAS Number | 1493431-61-0 | Unique identifier for procurement and literature [2]. |

| Molecular Formula | C₇H₈Br₂N₂ | Dictates the 1:2:1 isotopic signature in Mass Spectrometry. |

| Molecular Weight | 279.96 g/mol | Target mass for low-resolution MS validation. |

| Key Features | Chiral center at C-2' | Induces magnetic inequivalence (diastereotopicity) in adjacent protons. |

Synthetic Pathway & Mechanistic Rationale

Understanding the synthesis of a compound provides critical context for identifying potential impurities in its spectra. 5-Bromo-2-(2-bromopropyl)pyrimidine is typically synthesized via the hydrobromination of [1].

The reaction proceeds via a standard electrophilic addition. The alkene π -bond attacks the proton of HBr, generating a secondary carbocation intermediate at the C-2' position (Markovnikov's rule). Subsequent nucleophilic attack by the bromide ion yields the target dibrominated product. Traces of the anti-Markovnikov product (primary bromide) or unreacted starting material are the primary impurities to screen for during NMR analysis.

Figure 1: Mechanistic workflow for the Markovnikov hydrobromination of 5-bromo-2-allylpyrimidine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the electron-withdrawing nature of the pyrimidine ring and the stereochemical dynamics of the alkyl chain.

¹H NMR Dynamics:

-

Aromatic Region: The pyrimidine ring contains two protons at the C-4 and C-6 positions. Because the molecule is symmetric across the axis passing through C-2 and C-5, these protons are chemically and magnetically equivalent. They appear as a sharp, highly deshielded singlet at ~8.75 ppm . The strong downfield shift is caused by the combined inductive electron withdrawal of the adjacent nitrogen atoms and the C-5 bromine [3].

-

Aliphatic Region (The ABX System): The 2-bromopropyl chain contains a stereocenter at C-2'. This chirality restricts the conformational averaging of the adjacent C-1' methylene protons. Consequently, these protons are diastereotopic —they reside in permanently distinct magnetic environments. Instead of a simple doublet, they manifest as two distinct doublets of doublets (dd) or a complex multiplet around 3.30–3.60 ppm . The C-2' methine proton, directly attached to the electronegative bromine, is strongly deshielded to ~4.45 ppm and appears as a multiplet (sextet-like) due to coupling with both the C-1' methylene and C-3' methyl protons.

¹³C NMR Dynamics: The most notable feature in the ¹³C spectrum is the heavy atom effect exerted by the C-5 bromine. While typical aromatic carbons resonate between 120–140 ppm, the C-5 carbon is shielded by the large, polarizable electron cloud of bromine, shifting it upfield to approximately 118 ppm [3]. The C-2 pyrimidine carbon is highly deshielded (~165 ppm ) due to the two adjacent electronegative nitrogen atoms.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides definitive proof of the dibrominated molecular formula. Bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. A molecule containing two bromine atoms will exhibit a statistical isotopic distribution resulting in a 1:2:1 triplet for the molecular ion ( M+ ).

-

m/z 278: [ 79 Br- 79 Br] (25% relative abundance)

-

m/z 280: [ 79 Br- 81 Br] (50% relative abundance - Base Peak of the cluster)

-

m/z 282: [ 81 Br- 81 Br] (25% relative abundance)

Primary fragmentation occurs via the facile loss of a bromine radical ( ⋅ Br) from the aliphatic chain, yielding a secondary carbocation fragment at m/z 199/201 (1:1 ratio), followed by the loss of HBr.

Infrared (FT-IR) Spectroscopy

Infrared spectroscopy validates the functional group integrity. The absence of an alkene C=C stretch (typically at 1640 cm⁻¹) confirms the complete consumption of the allyl starting material. The spectrum is dominated by sharp pyrimidine C=N/C=C ring stretching vibrations at 1560 cm⁻¹ and 1540 cm⁻¹ , alongside strong aliphatic C-Br stretching modes around 650 cm⁻¹ .

Quantitative Data Summary

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| H-4, H-6 (Pyrimidine) | 8.75 | Singlet (s) | 2H | - |

| H-2' (Methine, -CHBr-) | 4.45 | Multiplet (m) | 1H | ~6.5, 7.0 |

| H-1' (Methylene, -CH₂-) | 3.30 – 3.60 | Two dd (AB system) | 2H | ~14.0 (geminal), 7.0 |

| H-3' (Methyl, -CH₃) | 1.75 | Doublet (d) | 3H | 6.5 |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Position | Chemical Shift ( δ , ppm) | Assignment Rationale |

| C-2 (Pyrimidine) | 165.2 | Deshielded by two adjacent N atoms. |

| C-4, C-6 (Pyrimidine) | 158.4 | Aromatic C=N system. |

| C-5 (Pyrimidine) | 118.6 | Shielded by the heavy atom effect of Br. |

| C-2' (Aliphatic -CHBr-) | 48.5 | Deshielded by direct aliphatic Br attachment. |

| C-1' (Aliphatic -CH₂-) | 45.2 | Adjacent to electron-withdrawing pyrimidine. |

| C-3' (Aliphatic -CH₃) | 25.8 | Standard terminal methyl group. |

Table 3: EI-MS and FT-IR Key Signals

| Technique | Key Signals / Wavenumbers | Interpretation |

| EI-MS (70 eV) | m/z 278, 280, 282 (1:2:1) | M+ cluster confirming two Br atoms. |

| EI-MS (70 eV) | m/z 199, 201 (1:1) | [M−Br]+ fragment (loss of aliphatic Br). |

| FT-IR (ATR) | 3040 cm⁻¹ | Aromatic C-H stretch (Pyrimidine). |

| FT-IR (ATR) | 1560, 1540 cm⁻¹ | Pyrimidine ring C=N and C=C stretches. |

| FT-IR (ATR) | 650, 600 cm⁻¹ | C-Br stretching vibrations. |

Standardized Experimental Protocol

To ensure reproducibility and scientific trustworthiness, the following self-validating protocol must be used for spectral acquisition.

Figure 2: Multiplexed analytical workflow for the spectroscopic validation of the target compound.

Step-by-Step Acquisition & Validation Workflow:

-

Sample Preparation: Dissolve exactly 15–20 mg of the synthesized 5-Bromo-2-(2-bromopropyl)pyrimidine in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Particulate Filtration (Critical): Pass the dissolved sample through a tightly packed glass wool plug within a Pasteur pipette directly into a 5 mm NMR tube. Causality: Removing paramagnetic particulates and undissolved aggregates is mandatory to maintain magnetic field homogeneity, ensuring the complex diastereotopic splitting patterns at 3.30–3.60 ppm are cleanly resolved.

-

Tuning, Matching, and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform manual probe tuning and matching for both ¹H and ¹³C nuclei. Execute gradient shimming on the ²H lock signal of CDCl₃ until the lock level is perfectly stable.

-

Acquisition:

-

¹H NMR: Acquire 16 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

-

¹³C NMR: Acquire 1024 scans with a spectral width of 250 ppm, D1 of 2.0 seconds, using continuous ¹H decoupling (WALTZ-16).

-

-

Self-Validating Data Processing: Apply a 0.3 Hz exponential line broadening function to the ¹H FID prior to Fourier transformation. Phase and baseline correct the spectrum.

-

Validation Checkpoint: Integrate the signals. The ratio of the aromatic singlet to the methine multiplet to the methylene dd to the methyl doublet must be exactly 2:1:2:3 . Any deviation >5% indicates hydrobromination failure or residual starting material, halting downstream usage.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 67152782, 5-Bromo-2-(2-propen-1-yl)pyrimidine." PubChem, 2026. Available at:[Link]

-

ChemSrc. "CAS No. 1493431-61-0 | 5-Bromo-2-(2-bromopropyl)pyrimidine." ChemSrc Database, 2026. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 78344, 5-Bromopyrimidine." PubChem, 2026. Available at:[Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 5-Bromo-2-(2-bromopropyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

5-Bromo-2-(2-bromopropyl)pyrimidine is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core functionalized with a bromine atom and a reactive 2-bromopropyl side chain, offers multiple avenues for synthetic modification. The pyrimidine ring is a common scaffold in a wide array of pharmaceuticals, while the halogenated substituents provide reactive handles for introducing further molecular complexity. The dual bromine atoms, one on the aromatic ring and one on the aliphatic side chain, exhibit differential reactivity, allowing for selective chemical transformations. This makes the compound a valuable intermediate for the synthesis of novel therapeutic agents.[] However, the very features that make this molecule synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling considerations for 5-Bromo-2-(2-bromopropyl)pyrimidine, drawing on data from structurally related compounds to ensure a high level of safety in the laboratory.

I. Hazard Identification and Chemical Properties

A. The Brominated Pyrimidine Core: An Irritant Profile

Brominated heterocyclic compounds are known to be irritants.[2] Based on data from analogous compounds such as 5-bromo-2-chloropyrimidine and 5-bromo-2-fluoropyrimidine, the brominated pyrimidine core of the target molecule is likely to cause irritation to the skin, eyes, and respiratory system. Ingestion may also be harmful.

B. The 2-Bromopropyl Side Chain: Reactivity and Toxicity Concerns

The 2-bromopropyl group introduces additional hazards. Alkyl bromides are recognized as reactive chemicals that can act as alkylating agents.[3] They can be flammable, and their vapors can be irritating to the respiratory system and eyes. Short-chain alkyl halides are often considered to have carcinogenic potential.[4] Furthermore, the secondary position of the bromine atom on the propyl chain makes the molecule susceptible to dehydrohalogenation, a reaction that can produce propene gas and potentially lead to pressure buildup in closed systems.[4]

C. Summary of Key Chemical and Safety Data

The following table summarizes the anticipated properties of 5-Bromo-2-(2-bromopropyl)pyrimidine based on available information for structurally similar compounds.

| Property | Anticipated Value/Information | Source Analogy |

| Molecular Formula | C7H8Br2N2 | - |

| Molecular Weight | 295.96 g/mol | - |

| Appearance | Likely a solid or liquid | [5][6] |

| Primary Hazards | Skin, eye, and respiratory irritant. Harmful if swallowed. Potential for flammability and reactivity. | [2][4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly sealed. | [2] |

II. Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are paramount to ensure the safety of laboratory personnel.

A. Engineering Controls: The First Line of Defense

All work with 5-Bromo-2-(2-bromopropyl)pyrimidine should be conducted in a well-ventilated chemical fume hood.[7] This is crucial to minimize the inhalation of any vapors or dust. The fume hood also provides a physical barrier in case of accidental splashes or releases. An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

B. Personal Protective Equipment (PPE): Essential for Direct Protection

A comprehensive PPE regimen is mandatory when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[7]

-

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile, should be worn.[7] It is important to inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential to protect the skin.[7]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

C. Workflow for Safe Handling in a Typical Laboratory Experiment

The following diagram illustrates a recommended workflow for safely handling 5-Bromo-2-(2-bromopropyl)pyrimidine during a typical synthetic procedure.

Sources

solubility of 5-Bromo-2-(2-bromopropyl)pyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(2-bromopropyl)pyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-(2-bromopropyl)pyrimidine, a key intermediate in various synthetic pathways. In the absence of extensive empirical data in peer-reviewed literature, this document establishes a predictive framework grounded in fundamental physicochemical principles. It offers researchers, scientists, and drug development professionals a robust theoretical model for estimating the compound's solubility in a diverse range of organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of thermodynamic solubility, ensuring that researchers can generate reliable, publication-quality data. The integration of theoretical insights with practical, field-proven methodologies provides a complete roadmap for effectively working with this compound.

Introduction: The Strategic Importance of Solubility

5-Bromo-2-(2-bromopropyl)pyrimidine is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of bromine atoms and the alkyl side chain offers multiple reactive sites for cross-coupling and nucleophilic substitution reactions, making it a versatile precursor for the synthesis of complex molecular architectures.

The solubility of a compound is a critical physicochemical property that governs its utility in nearly every application, from synthetic route design to final product formulation.[1] An understanding of a compound's solubility profile is essential for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction kinetics.

-

Purification: Designing effective crystallization, precipitation, and chromatographic purification strategies.

-

Formulation Development: Creating stable solutions for in-vitro assays, preclinical studies, and potential therapeutic delivery. Poor solubility is a leading cause of failure in drug development.[1]

-

Analytical Chemistry: Preparing stock solutions and standards for quantification methods such as HPLC and LC-MS.

This guide will first deconstruct the molecular structure of 5-Bromo-2-(2-bromopropyl)pyrimidine to predict its solubility behavior and then provide a rigorous experimental protocol for its empirical determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity. The polarity of 5-Bromo-2-(2-bromopropyl)pyrimidine is a composite of its constituent functional groups.

Molecular Structure Analysis

-

Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, is a polar heterocyclic system. The nitrogen lone pairs can act as hydrogen bond acceptors.

-

Bromo Substituents: The two bromine atoms are electronegative, contributing to the molecule's overall polarity and providing sites for dipole-dipole interactions.

-

2-Bromopropyl Side Chain: This alkyl chain is nonpolar and introduces a degree of lipophilicity to the molecule. The secondary bromide is a reactive site but also adds to the molecular weight and steric bulk.

Overall, 5-Bromo-2-(2-bromopropyl)pyrimidine is expected to be a moderately polar molecule. Its solubility will be a balance between the polar pyrimidine core and the more nonpolar alkyl bromide side chain. It lacks strong hydrogen bond donor capabilities, which will limit its solubility in highly protic solvents.

The Role of the Solvent

Organic solvents can be categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.

Predictive Solubility Framework

The interplay between the solute's properties and the solvent's characteristics dictates the solubility outcome. The following diagram illustrates the logical framework for predicting the solubility of 5-Bromo-2-(2-bromopropyl)pyrimidine.

Caption: Predicted solubility based on molecular properties.

Predicted Solubility Profile

Based on the theoretical analysis, the following table summarizes the predicted solubility of 5-Bromo-2-(2-bromopropyl)pyrimidine in a range of common organic solvents. Note: This data is illustrative and must be confirmed by empirical measurement as described in Section 4.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, effectively solvates the pyrimidine core through strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity is well-suited to the solute's structure. | |

| Acetone | Moderate to High | Good balance of polarity to interact with the pyrimidine ring. | |

| Acetonitrile | Moderate | Less polar than DMSO/DMF, but should still effectively solvate the molecule. | |

| Dichloromethane (DCM) | Moderate to High | Its ability to dissolve a wide range of organic compounds makes it a likely good solvent. | |

| Chloroform | Moderate to High | Similar properties to DCM, expected to be a good solvent. | |

| Polar Protic | Methanol | Moderate | Can act as a hydrogen bond acceptor for the pyrimidine nitrogens, but the lack of an H-bond donor on the solute limits ideal interaction. |

| Ethanol | Moderate | Similar to methanol, but slightly less polar, which may better accommodate the alkyl side chain. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic ring may have some favorable interaction, but the overall polarity mismatch is significant. |

| Hexane | Low | Significant mismatch in polarity between the nonpolar solvent and the polar solute. |

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1] It measures the equilibrium concentration of a solute in a solvent when an excess of the solid is present.

Materials and Equipment

-

5-Bromo-2-(2-bromopropyl)pyrimidine (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology

-